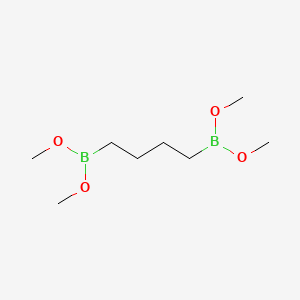
Tetramethyl butane-1,4-diylbisboronate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetramethyl butane-1,4-diylbisboronate is an organoboron compound that has gained attention in the field of organic chemistry due to its unique structure and reactivity. This compound is characterized by the presence of boronate groups attached to a tetramethyl butane backbone, making it a versatile reagent in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tetramethyl butane-1,4-diylbisboronate typically involves the reaction of tetramethyl butane-1,4-diol with boronic acid derivatives. One common method is the esterification of tetramethyl butane-1,4-diol with boronic acid in the presence of a dehydrating agent such as toluene or dichloromethane. The reaction is usually carried out under reflux conditions to ensure complete conversion of the diol to the bisboronate ester.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. For example, the use of palladium-catalyzed cross-coupling reactions can facilitate the formation of the boronate ester in a more controlled and efficient manner.
Chemical Reactions Analysis
Types of Reactions
Tetramethyl butane-1,4-diylbisboronate undergoes various types of chemical reactions, including:
Oxidation: The boronate groups can be oxidized to form boronic acids or borates.
Reduction: Reduction reactions can convert the boronate groups to boranes.
Substitution: The boronate groups can participate in nucleophilic substitution reactions, leading to the formation of new carbon-boron bonds.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and organolithium or Grignard reagents for substitution reactions. The reaction conditions typically involve mild temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions include boronic acids, borates, and various organoboron compounds. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.
Scientific Research Applications
Tetramethyl butane-1,4-diylbisboronate has a wide range of scientific research applications:
Chemistry: It is used as a reagent in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds, which are essential in the synthesis of complex organic molecules.
Biology: The compound can be used to label biomolecules with boron-containing groups, facilitating the study of biological processes and interactions.
Medicine: Organoboron compounds, including this compound, are explored for their potential in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: The compound is used in the production of advanced materials, such as boron-doped polymers and ceramics, which have enhanced mechanical and thermal properties.
Mechanism of Action
The mechanism of action of tetramethyl butane-1,4-diylbisboronate involves the interaction of the boronate groups with various molecular targets. In Suzuki-Miyaura cross-coupling reactions, the boronate groups undergo transmetalation with palladium catalysts, leading to the formation of carbon-carbon bonds. In biological systems, the boronate groups can form reversible covalent bonds with diols and other nucleophiles, enabling the labeling and detection of biomolecules.
Comparison with Similar Compounds
Tetramethyl butane-1,4-diylbisboronate can be compared with other similar compounds, such as:
Neopentane: A hydrocarbon with a similar tetramethyl butane backbone but without boronate groups.
2,2-Dimethylbutane: Another hydrocarbon with a branched structure but lacking boronate functionality.
2,3-Dimethylbutane: A hydrocarbon isomer with a different branching pattern and no boronate groups.
The uniqueness of this compound lies in its boronate groups, which impart distinct reactivity and functionality compared to these hydrocarbons. The presence of boronate groups allows for versatile chemical transformations and applications in various fields.
Properties
CAS No. |
92820-15-0 |
|---|---|
Molecular Formula |
C8H20B2O4 |
Molecular Weight |
201.87 g/mol |
IUPAC Name |
4-dimethoxyboranylbutyl(dimethoxy)borane |
InChI |
InChI=1S/C8H20B2O4/c1-11-9(12-2)7-5-6-8-10(13-3)14-4/h5-8H2,1-4H3 |
InChI Key |
OVSZTGZSXMSPGM-UHFFFAOYSA-N |
Canonical SMILES |
B(CCCCB(OC)OC)(OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















